molecular formula C14H20N2O7 B5215502 6-deoxy-N-(4-ethoxy-2-nitrophenyl)-beta-L-mannopyranosylamine

6-deoxy-N-(4-ethoxy-2-nitrophenyl)-beta-L-mannopyranosylamine

Katalognummer B5215502
Molekulargewicht: 328.32 g/mol
InChI-Schlüssel: JZIXSJLUBHNHOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-deoxy-N-(4-ethoxy-2-nitrophenyl)-beta-L-mannopyranosylamine, commonly known as ENLAM, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. ENLAM is a derivative of the natural sugar mannose, and its unique chemical structure makes it a valuable tool for studying biological processes.

Wirkmechanismus

ENLAM works by binding to the active site of certain enzymes, thereby inhibiting their activity. The unique chemical structure of ENLAM allows it to selectively target specific enzymes, making it a valuable tool for studying their functions and potential therapeutic targets.
Biochemical and Physiological Effects:
ENLAM has been shown to have a range of biochemical and physiological effects. Studies have shown that ENLAM can selectively inhibit the activity of certain enzymes, leading to changes in cellular metabolism and signaling pathways. Additionally, ENLAM has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

ENLAM has several advantages for use in laboratory experiments. Its unique chemical structure allows it to selectively target specific enzymes, making it a valuable tool for studying their functions and potential therapeutic targets. Additionally, ENLAM is relatively easy to synthesize and purify, making it accessible to researchers. However, ENLAM also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

The potential applications of ENLAM in various fields make it an exciting area of research. Some future directions for research on ENLAM include:
1. Further studies to fully understand the mechanism of action of ENLAM and its potential therapeutic targets.
2. Development of new synthetic methods for ENLAM that are more efficient and environmentally friendly.
3. Exploration of the potential applications of ENLAM in drug design and development.
4. Investigation of the potential use of ENLAM as a molecular probe for studying carbohydrate-protein interactions.
5. Development of new methods for the delivery of ENLAM to specific tissues and cells.
6. Investigation of the potential use of ENLAM in the treatment of various diseases, including cancer and inflammatory disorders.
In conclusion, ENLAM is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and selective inhibition of certain enzymes make it a valuable tool for studying biological processes and potential therapeutic targets. Further research on ENLAM is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

ENLAM can be synthesized through a multistep process that involves the use of various chemical reagents and techniques. The most common method for synthesizing ENLAM involves the reaction of ethyl 4,6-O-benzylidene-2-deoxy-2-nitro-alpha-D-glucopyranoside with 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-mannopyranoside in the presence of a Lewis acid catalyst. The resulting product is then deprotected, and the final compound is obtained through a series of purification steps.

Wissenschaftliche Forschungsanwendungen

ENLAM has been used in various scientific research applications, including the study of carbohydrate-protein interactions, enzyme inhibition, and drug design. ENLAM has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their functions and potential therapeutic targets. Additionally, ENLAM has been used as a molecular probe to study the role of carbohydrates in various biological processes.

Eigenschaften

IUPAC Name

2-(4-ethoxy-2-nitroanilino)-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O7/c1-3-22-8-4-5-9(10(6-8)16(20)21)15-14-13(19)12(18)11(17)7(2)23-14/h4-7,11-15,17-19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIXSJLUBHNHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC2C(C(C(C(O2)C)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethoxy-2-nitrophenyl)amino]-6-methyloxane-3,4,5-triol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.